2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine
CAS No.: 60467-68-7
Cat. No.: VC20151440
Molecular Formula: C15H9F3N2
Molecular Weight: 274.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60467-68-7 |
|---|---|
| Molecular Formula | C15H9F3N2 |
| Molecular Weight | 274.24 g/mol |
| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]-1,8-naphthyridine |
| Standard InChI | InChI=1S/C15H9F3N2/c16-15(17,18)12-5-1-3-11(9-12)13-7-6-10-4-2-8-19-14(10)20-13/h1-9H |
| Standard InChI Key | FCPIMUNXDNYLHH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=CC=N3)C=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure combines a 1,8-naphthyridine backbone—a bicyclic system with two nitrogen atoms at positions 1 and 8—with a phenyl ring substituted by a trifluoromethyl (-CF) group at the meta position. This configuration confers distinct electronic and steric properties. The naphthyridine moiety provides a planar, aromatic system capable of π-π stacking and hydrogen bonding, while the -CF group enhances lipophilicity and metabolic stability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 274.24 g/mol |
| CAS Number | 60467-68-7 |
| Lipophilicity (LogP) | ~3.2 (estimated) |
| Hydrogen Bond Acceptors | 4 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal in confirming the compound’s structure. The -NMR spectrum exhibits distinct signals for aromatic protons:
-
The naphthyridine protons appear as multiplets between δ 7.8–8.6 ppm.
-
The phenyl ring’s protons resonate at δ 7.1–7.7 ppm, with coupling patterns indicative of the -CF group’s electron-withdrawing effects .
IR spectroscopy reveals absorption bands at 1650–1600 cm, corresponding to C=N and C=C stretching vibrations.
Synthesis Methodologies
Traditional Approaches
The Friedlander reaction is a classical method for constructing naphthyridine derivatives. It involves condensing 2-aminopyridine derivatives with ketones or aldehydes under acidic or basic conditions. For 2-(3-(trifluoromethyl)phenyl)-1,8-naphthyridine, this typically employs 2-chloro-3-(4-trifluoromethylphenyl)-1,8-naphthyridine and 4-aminoacetophenone in the presence of sodium carbonate (NaCO) via solid-state grinding . This method yields the intermediate 1-[4-({3-[4-(trifluoromethyl)phenyl] naphthyridin-2-yl}amino)phenyl]-1-ethanone with 95% efficiency .
Table 2: Synthesis of Key Intermediate
| Reactant A | Reactant B | Catalyst | Yield |
|---|---|---|---|
| 2-Chloro-3-(4-CF-Ph)-1,8-naphthyridine | 4-Aminoacetophenone | NaCO | 95% |
Green Chemistry Innovations
Recent advancements emphasize solvent-free mechanochemical synthesis. For example, grinding the intermediate with aromatic aldehydes and solid potassium hydroxide (KOH) produces 2-(4-cinnamoylphenylamino)-3-(4-trifluoromethylphenyl)-1,8-naphthyridines . This approach reduces waste, avoids toxic solvents, and achieves yields exceeding 90% within 5 minutes .
Equation 1: Claisen-Schmidt Condensation
Biological Activities and Mechanisms
| Compound | Substituent (Ar) | MIC (µg/mL) |
|---|---|---|
| 4a | CH | 8 |
| 4e | 4-ClCH | 2 |
| 4h | 4-NOCH | 4 |
Enzyme Inhibition
The trifluoromethyl group augments binding affinity to enzymatic active sites. Molecular docking studies suggest that the compound inhibits dihydrofolate reductase (DHFR)—a target in anticancer and antimicrobial therapy—by forming hydrogen bonds with Asp27 and Leu5 residues.
Analytical and Computational Studies
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is employed for purity assessment. The compound elutes at 12.3 minutes under isocratic conditions (acetonitrile:water = 70:30).
Density Functional Theory (DFT) Calculations
DFT simulations at the B3LYP/6-31G(d) level reveal a HOMO-LUMO gap of 4.1 eV, indicating moderate reactivity. The electrostatic potential map highlights electron-deficient regions near the -CF group, favoring interactions with nucleophilic biological targets.
Applications in Drug Development
Anticancer Agents
Preliminary studies indicate that naphthyridine derivatives interfere with DNA replication in cancer cells. The compound’s IC against HeLa cervical cancer cells is 18 µM, comparable to cisplatin.
Antiviral Therapeutics
Structural analogs inhibit HIV-1 reverse transcriptase by competing with dNTPs at the binding pocket. The -CF group’s hydrophobicity is critical for penetrating viral membranes.
Future Directions
Eco-Friendly Synthesis
Scaling up mechanochemical methods and exploring biocatalytic routes could further reduce environmental impact. Ionic liquids and microwave irradiation may enhance reaction kinetics .
Targeted Drug Delivery
Functionalizing the naphthyridine core with polyethylene glycol (PEG) chains or antibody conjugates may improve bioavailability and tissue specificity.
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